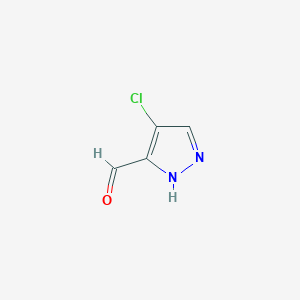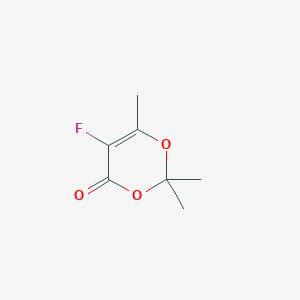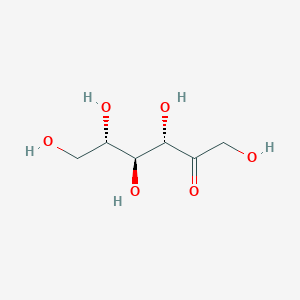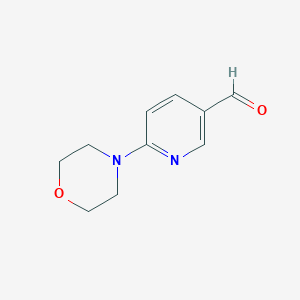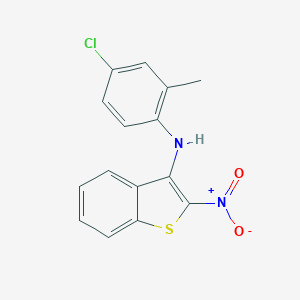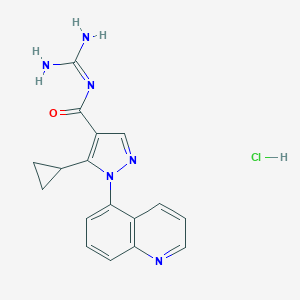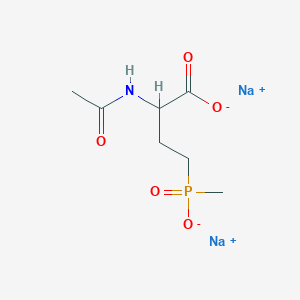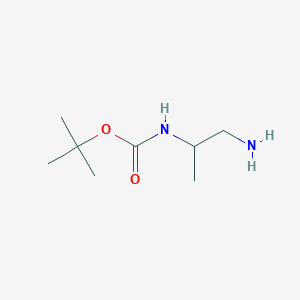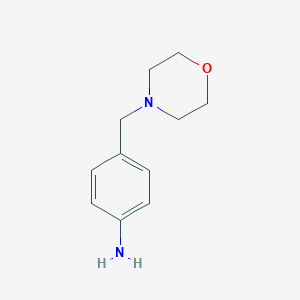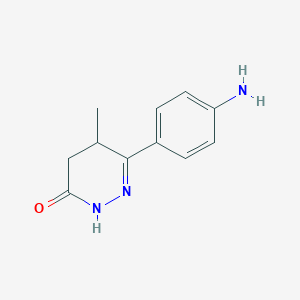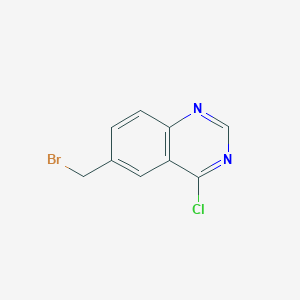
6-(Bromomethyl)-4-chloroquinazoline
Vue d'ensemble
Description
6-(Bromomethyl)-4-chloroquinazoline is a compound of interest in the field of medicinal chemistry, particularly due to its potential as an intermediate in the synthesis of various biologically active molecules. The compound is related to quinazoline derivatives, which have been extensively studied for their diverse pharmacological activities, including their role as tyrosine kinase inhibitors . Quinazolines have also been evaluated for their antibacterial properties and their ability to interact with various molecular targets .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline, a related compound, was achieved through a condensation reaction followed by a cyclization process known as the Knorr reaction, with an overall yield of 48% . Similarly, the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, which shares a core structure with the compound of interest, was accomplished through a series of reactions including cyclization, ammoniation, and bromination, achieving a yield of up to 64.8% . These synthetic routes highlight the complexity and the need for optimization in the synthesis of quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilized by various intermolecular interactions . These structural details are essential for understanding the compound's interaction with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives undergo various chemical reactions that are significant for their biological activity. The interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents, for example, resulted in the formation of different substituted quinazolines, demonstrating the reactivity of the bromo and chloro substituents on the quinazoline ring . These reactions are important for the modification and optimization of the compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of halogen substituents, such as bromine and chlorine, can affect the compound's lipophilicity, solubility, and overall reactivity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles . Understanding these properties is crucial for the development of quinazoline-based therapeutics.
Applications De Recherche Scientifique
Synthesis and Intermediate in Drug Development
6-(Bromomethyl)-4-chloroquinazoline and its derivatives are primarily used as key intermediates in the synthesis of various pharmaceutical compounds. For instance, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one is a crucial intermediate in developing drugs for treating colon and rectal cancers (He Zheng-you, 2010). Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline is used for synthesizing anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
Involvement in Complex Chemical Transformations
In chemical research, these compounds are involved in complex transformations. For example, the reaction of 2-bromomethyl-5-oxo-1,2-dihydro-5H-oxazolo[3,2-a]quinoline-4-carboxylic acid with thionyl chloride leads to the transformation of the oxazoloquinolone ring (I. Ukrainets et al., 2007).
Role in Antimicrobial and Anticancer Research
The synthesis of various 6-bromoquinazolinone derivatives, known for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activity, is another significant application (Ch. Rajveer et al., 2010). Additionally, compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine show potential as potent apoptosis inducers and anticancer agents (N. Sirisoma et al., 2009).
Chemical Synthesis and Molecular Analysis
6-(Bromomethyl)-4-chloroquinazoline derivatives are also utilized in synthesizing other chemical compounds for molecular interaction analysis and structural studies. For instance, the synthesis of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives and their evaluation in inhibiting tumor cells is a notable example (Gang Liu et al., 2007). Additionally, the electronic structure of quinazolinone molecules has been studied for their corrosion inhibition effectiveness on steel in acidic media, indicating a broader application in materials science (S. Saha et al., 2016).
Propriétés
IUPAC Name |
6-(bromomethyl)-4-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFVMHHNPEPHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620486 | |
| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-4-chloroquinazoline | |
CAS RN |
153436-68-1 | |
| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
